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molecular formula C12H17NO2 B1605999 N,N-diethyl-2-methoxybenzamide CAS No. 51674-10-3

N,N-diethyl-2-methoxybenzamide

Cat. No. B1605999
M. Wt: 207.27 g/mol
InChI Key: ZFIIUAIWXACNKN-UHFFFAOYSA-N
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Patent
US07307185B2

Procedure details

A solution of diethylamine (25.8 g, 0.352 mol) in toluene (toluene 30.8 g) was placed in a 200-mL four-neck flask. Under cooling with ice, a solution of 2-methoxybenzoic chloride (20 g, 0.117 mol) in toluene (toluene 10.0 g) was added dropwise gradually in order to prevent sudden surge of heat. After completion of addition of the entire amount of the solution, the formed amine hydrochloride was removed through extraction with water. The thus-obtained toluene layer was dried over MgSO4, and the solvent was vaporized out, to thereby yield 22.8 g of 2-methoxy-N,N-diethylbenzamide (yield: 94%).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>C1(C)C=CC=CC=1>[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[O:11]

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
30.8 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
10 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
of heat
ADDITION
Type
ADDITION
Details
After completion of addition of the entire amount of the solution
CUSTOM
Type
CUSTOM
Details
the formed amine hydrochloride was removed through extraction with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The thus-obtained toluene layer was dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)N(CC)CC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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